molecular formula C19H14N2O6S B398492 4-nitro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide CAS No. 351442-20-1

4-nitro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide

Cat. No.: B398492
CAS No.: 351442-20-1
M. Wt: 398.4g/mol
InChI Key: DOKFYALGHJFBTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-nitro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide is a complex organic compound that features a dibenzofuran ring system. Dibenzofuran derivatives are known for their wide range of biological activities, making them valuable in various fields of scientific research .

Preparation Methods

The synthesis of 4-nitro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide typically involves the reaction of 2-methoxydibenzofuran with 4-nitrobenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-nitro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common reagents used in these reactions include hydrogenation catalysts for reduction and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-nitro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-nitro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes. For example, it has been shown to inhibit cathepsin enzymes, which play a role in protein degradation within cells . The compound’s structure allows it to bind to the active site of these enzymes, blocking their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

4-nitro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide can be compared to other dibenzofuran derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

351442-20-1

Molecular Formula

C19H14N2O6S

Molecular Weight

398.4g/mol

IUPAC Name

N-(2-methoxydibenzofuran-3-yl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C19H14N2O6S/c1-26-19-10-15-14-4-2-3-5-17(14)27-18(15)11-16(19)20-28(24,25)13-8-6-12(7-9-13)21(22)23/h2-11,20H,1H3

InChI Key

DOKFYALGHJFBTA-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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